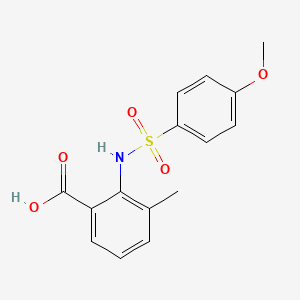
N-(4-Benzoylphenyl)benzene-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Benzoylphenyl)benzene-1,2-diamine is an organic compound with the molecular formula C20H16N2O This compound is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a benzene-1,2-diamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Benzoylphenyl)benzene-1,2-diamine typically involves the reaction of benzene-1,2-diamine with 4-benzoylphenyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the amine group of benzene-1,2-diamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the solubility of reactants and improve reaction efficiency.
化学反应分析
Types of Reactions
N-(4-Benzoylphenyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The amine groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides can react with the amine groups under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyl-substituted derivatives.
Substitution: N-substituted derivatives, such as N-acyl or N-sulfonyl compounds.
科学研究应用
N-(4-Benzoylphenyl)benzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and polymers due to its ability to form stable complexes with metals.
作用机制
The mechanism of action of N-(4-Benzoylphenyl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby blocking substrate access.
相似化合物的比较
Similar Compounds
o-Phenylenediamine: A precursor to N-(4-Benzoylphenyl)benzene-1,2-diamine, used in the synthesis of heterocyclic compounds.
N-Phenylbenzene-1,2-diamine: Similar structure but lacks the benzoyl group, leading to different chemical properties and reactivity.
N,N’-Diphenylbenzene-1,2-diamine: Contains two phenyl groups attached to the amine groups, used in the production of dyes and pigments.
Uniqueness
This compound is unique due to the presence of the benzoyl group, which imparts distinct chemical properties and enhances its reactivity in various chemical reactions. This structural feature also contributes to its potential biological activities and applications in different fields.
属性
分子式 |
C19H16N2O |
|---|---|
分子量 |
288.3 g/mol |
IUPAC 名称 |
[4-(2-aminoanilino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C19H16N2O/c20-17-8-4-5-9-18(17)21-16-12-10-15(11-13-16)19(22)14-6-2-1-3-7-14/h1-13,21H,20H2 |
InChI 键 |
RAWYMBACZSQNDD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC3=CC=CC=C3N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Methoxy-2-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B8690839.png)
![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine 1-oxide](/img/structure/B8690842.png)


![Thiourea, [4-(pentyloxy)phenyl]-](/img/structure/B8690853.png)



![4-Chloro-3-methyl-6-phenylisoxazolo[5,4-b]pyridine](/img/structure/B8690878.png)

![2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethanol](/img/structure/B8690896.png)

